molecular formula C20H15NO3 B11106322 Indan-1,3-dione, 2-[(furan-2-ylmethyl)amino]-2-phenyl-

Indan-1,3-dione, 2-[(furan-2-ylmethyl)amino]-2-phenyl-

Cat. No.: B11106322
M. Wt: 317.3 g/mol
InChI Key: GNDNNTIMTYOMJY-UHFFFAOYSA-N
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Description

2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a furylmethyl group, an amino group, and a phenyl group attached to an indene-dione core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 2-phenyl-1H-indene-1,3(2H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Furylmethyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one
  • 2-[(2-Furylmethyl)amino]-1-phenylethanol

Uniqueness

2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C20H15NO3/c22-18-16-10-4-5-11-17(16)19(23)20(18,14-7-2-1-3-8-14)21-13-15-9-6-12-24-15/h1-12,21H,13H2

InChI Key

GNDNNTIMTYOMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CO4

Origin of Product

United States

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